molecular formula C10H12ClFN2O2S B599155 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine CAS No. 1283998-31-1

3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine

Cat. No. B599155
CAS RN: 1283998-31-1
M. Wt: 278.726
InChI Key: LDWDNANHSNIZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine, also known as CSPF, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CSPF belongs to the class of pyridine derivatives and possesses a unique chemical structure that makes it an attractive candidate for drug development. In

Mechanism of Action

3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine's mechanism of action is not fully understood, but research has suggested that it works by inhibiting specific enzymes and receptors in the body. In cancer treatment, 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine has been found to inhibit the activity of DNA topoisomerase IIα, which is essential for cancer cell proliferation. In neurological disorders, 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine has been found to activate the Nrf2-ARE pathway, which is responsible for the regulation of oxidative stress and inflammation. Inflammation is regulated by the inhibition of the NF-κB pathway, which is essential for the production of inflammatory cytokines.
Biochemical and Physiological Effects:
3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidative stress, and anti-tumor effects. In cancer research, 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine has been found to have a neuroprotective effect by reducing oxidative stress and inflammation. Inflammation is a common factor in many diseases, and 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine has several advantages for lab experiments, including its high yield of synthesis, relatively high purity, and potential therapeutic applications. However, there are also limitations to using 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine in lab experiments, including its limited solubility in water and potential toxicity.

Future Directions

There are several future directions for 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine research, including exploring its potential therapeutic applications in other diseases, investigating its mechanism of action, and developing more efficient synthesis methods. 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine has shown promising results in cancer treatment and neurological disorders, and further research could lead to the development of new drugs. Investigating 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine's mechanism of action could provide insight into its potential therapeutic applications, and developing more efficient synthesis methods could increase its availability for research and drug development.
Conclusion:
In conclusion, 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine is a compound with significant potential for therapeutic applications in cancer treatment, neurological disorders, and inflammation. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. Further research is needed to explore its potential therapeutic applications, investigate its mechanism of action, and develop more efficient synthesis methods. 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine has shown promising results in scientific research, and it could lead to the development of new drugs that could provide significant benefits to patients.

Synthesis Methods

The synthesis of 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine involves the reaction of 3-chloropiperidine with 5-fluoro-2-nitropyridine, followed by the reduction of the nitro group to an amino group and the introduction of the sulfonyl group. The yield of the synthesis method is relatively high, and the purity of the product can be achieved through recrystallization.

Scientific Research Applications

3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine has shown promising results in various scientific research areas, including cancer treatment, neurological disorders, and inflammation. In cancer research, 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. Inflammation is a common factor in many diseases, and 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

3-(3-chloropiperidin-1-yl)sulfonyl-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O2S/c11-8-2-1-3-14(7-8)17(15,16)10-4-9(12)5-13-6-10/h4-6,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWDNANHSNIZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC(=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine

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